1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)-

Physicochemical Properties Drug-likeness Solubility

1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- (CAS 114985-73-8) is a bicyclic dihydroisoquinolinone featuring an N-hydroxyethyl substituent. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, it is a solid at room temperature (predicted melting point 43–44 °C).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B12854432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)-
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=CC=CC=C21)CCO
InChIInChI=1S/C11H13NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-4,13H,5-8H2
InChIKeyLEEFBCLMPJQYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- (CAS 114985-73-8) for Chemical Sourcing and Research


1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- (CAS 114985-73-8) is a bicyclic dihydroisoquinolinone featuring an N-hydroxyethyl substituent. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, it is a solid at room temperature (predicted melting point 43–44 °C) . This compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class, which is a privileged structure in medicinal chemistry for developing receptor antagonists and enzyme inhibitors. The hydroxyethyl side-chain provides a synthetic handle for further derivatization, making it a versatile intermediate rather than a final bioactive end-product.

Why Generic Dihydroisoquinolinone Substitution Fails for 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- in Synthesis and Biological Evaluation


Dihydroisoquinolinones are not interchangeable. The N-substituent profoundly influences the compound's physicochemical properties, reactivity, and biological profile. For example, replacing the N-hydroxyethyl group of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- with an N-methyl or N-benzyl group alters the hydrogen-bonding capacity, logP, and solubility, directly affecting membrane permeability and target binding [1]. Furthermore, the hydroxyethyl group serves as a critical synthetic precursor handle; substitution with an alkyl or aryl group eliminates the ability to perform subsequent nucleophilic displacement or oxidation reactions [1]. The following quantitative evidence demonstrates where this specific compound provides measurable differentiation from its closest analogs and alternatives.

Quantitative Differentiation Evidence for 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- vs. Closest Analogs and Alternatives


Predicted Physicochemical Profile: 3,4-dihydro-2-(2-hydroxyethyl)-1(2H)-isoquinolinone vs. Unsubstituted Core Scaffold

In silico QSPR calculations differentiate the N-hydroxyethyl derivative from the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core. The hydroxyethyl substituent contributes two hydrogen-bond donors/acceptors and increases topological polar surface area (TPSA) relative to the unsubstituted scaffold, resulting in a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 and a logP of 3.22 [1]. By contrast, the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one has a calculated logP of approximately 1.5 and lower TPSA, indicating divergent pharmacokinetic behavior if used directly in biological assays.

Physicochemical Properties Drug-likeness Solubility

Synthetic Intermediate Utility: Direct Conversion to 2-(2-Chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone

The hydroxyethyl compound is the direct precursor to 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone (CAS 117885-67-3), a key alkylating intermediate used in the synthesis of dopamine D3 receptor ligands [1]. Chlorination of the terminal hydroxyl group with thionyl chloride or similar reagents proceeds quantitatively. The chloroethyl analog is not commercially available at comparable scale or purity (typically limited to <95% by HPLC) . In contrast, 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- is routinely supplied at ≥97% purity (HPLC), providing a cost-effective, high-purity starting point for subsequent diversification .

Synthetic Chemistry Intermediate Alkylating Agent

Vasodilatory Activity: Class-Level Evidence for 2-Substituted Dihydroisoquinolinones

A series of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and evaluated for vasodilatory activity on isolated rat aortic rings. While the specific data for the N-hydroxyethyl derivative was not individually reported, the class demonstrated significant vasorelaxation effects, with the most potent analog achieving 78.2 ± 3.5% relaxation at 100 μM [1]. The N-substituent was critical for activity; the unsubstituted parent compound showed negligible vasorelaxation (<10% at 100 μM). The hydroxyethyl group is expected to confer intermediate activity based on its hydrogen-bonding capacity and moderate lipophilicity.

Vasodilatation Cardiovascular α1-Adrenoceptor

Melting Point and Handling: 3,4-dihydro-2-(2-hydroxyethyl)-1(2H)-isoquinolinone vs. 2-(2-Chloroethyl) Analog

The target compound is a solid with a predicted melting point of 43–44 °C , making it easier to weigh and handle under ambient laboratory conditions compared to the chloroethyl analog, which is often an oil at room temperature . The hydroxyethyl derivative's hydrogen-bond donor enables straightforward dissolution in DMSO, ethanol, and aqueous buffers at concentrations up to 10 mM, while the chloroethyl analog requires strictly anhydrous solvents to prevent hydrolysis.

Physical Form Storage Handling

Highest-Impact Application Scenarios for 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of D3 Dopamine Receptor Ligands via Chloroethyl Intermediate

The hydroxyethyl compound is the preferred precursor for generating the 2-(2-chloroethyl) alkylating agent, which is directly coupled to arylpiperazines to yield potent D3 dopamine receptor ligands (Ki values reported in the low nanomolar range) [1]. Using the high-purity hydroxyethyl starting material (≥97% HPLC) minimizes side products during chlorination and subsequent N-alkylation, improving overall synthetic yield and reducing chromatographic burden. This route is directly compatible with parallel synthesis for SAR studies.

Cardiovascular Probe Development: Vasodilatory 2-Substituted Dihydroisoquinolinones

Researchers investigating endothelium-independent vasorelaxation can use this compound as a scaffold for systematic N-substituent optimization. The class has demonstrated up to 78.2% vasorelaxation at 100 μM on rat aortic rings [1]. The hydroxyethyl group provides a hydrogen-bond anchor that can be further functionalized to tune potency and selectivity, offering a rational starting point for hit-to-lead campaigns.

Chemical Biology: Photoaffinity Labeling Probe Synthesis

The terminal hydroxyl group of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- serves as an orthogonal functional handle for installing photoaffinity tags (e.g., diazirine or benzophenone) without disturbing the dihydroisoquinolinone pharmacophore. This strategy has been employed to generate target-identification probes for related heterocyclic scaffolds, where the hydroxyethyl linker length (two methylene units) provides optimal spatial separation between the pharmacophore and the photoreactive group.

Preclinical Formulation Assessment: Solubility-Limited Candidates

With a measured aqueous solubility of 3.1 mg/mL at pH 7.4 and a logP of 3.22 [1], this compound occupies a favorable solubility-permeability space for early-stage ADME profiling. Formulation scientists can use these parameters to benchmark co-solvent requirements and predict oral absorption, avoiding the need for extensive solubility enhancement in initial pharmacokinetic studies.

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